2-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound has garnered interest due to its potential biological activities, including antiparasitic and anticancer properties .
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide (AT) is the promastigotes of Leishmania mexicana . Leishmania parasites are the causative agents of leishmaniasis, an infectious disease transmitted by insects that proliferate mainly in impoverished environments of tropical climates .
Mode of Action
The compound interacts with its target, the promastigotes of Leishmania mexicana, and induces apoptosis . Apoptosis is a form of programmed cell death that results in the elimination of cells without releasing harmful substances into the surrounding area. It is an essential process in maintaining the health of multicellular organisms and is a highly regulated and controlled process .
Biochemical Pathways
It is known that many drugs derived from thiazoles, such as at, have a broad pharmacological profile, including antineoplastic, antiviral, antifungal, antiparasitic, and anti-inflammatory activity
Result of Action
The AT showed an IC50 value of 0.086 µM for L. mexicana (promastigote form) after 24 h of interaction . . This indicates that AT has a potent anti-leishmanial activity.
Action Environment
The action of AT can be influenced by various environmental factors. For instance, Leishmania parasites are transmitted by the bite of different species of phlebotomine sand flies, either anthropophylic or zoonophylic . Therefore, the environment where these insects thrive can influence the efficacy of AT.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds interact with various enzymes and proteins . The nature of these interactions is yet to be fully understood .
Cellular Effects
It has been shown to have anti-leishmanial activity against promastigotes of Leishmania mexicana . It influences cell function by inducing apoptosis in the parasites .
Molecular Mechanism
It is known to induce apoptosis in parasites, suggesting it may interact with biomolecules involved in cell death pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 2-chloroacetyl chloride with 2-amino-4-(2-chlorophenyl)thiazole. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Substituted thiazole derivatives.
Oxidation Reactions: Oxidized thiazole derivatives.
Reduction Reactions: Reduced thiazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Investigated for its anticancer properties, showing activity against certain cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine: Another compound with potential anticancer properties.
2-chloro-N-(3-chlorophenyl)acetamide: A structurally similar compound with different biological activities.
Uniqueness
2-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide is unique due to its dual antiparasitic and anticancer activities. Its ability to induce apoptosis in parasites and cancer cells makes it a promising candidate for further drug development .
Properties
IUPAC Name |
2-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2OS/c12-5-10(16)15-11-14-9(6-17-11)7-3-1-2-4-8(7)13/h1-4,6H,5H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXNSQAXQWMICL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)NC(=O)CCl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338957-50-9 |
Source
|
Record name | 2-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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